molecular formula C14H17NO5S B6428967 methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate CAS No. 1705901-74-1

methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate

Cat. No. B6428967
CAS RN: 1705901-74-1
M. Wt: 311.36 g/mol
InChI Key: ACKGPXAGBGOMDC-UHFFFAOYSA-N
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Description

“Methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate” likely contains a pyrrolidine ring, a methanesulfonyl group, a carbonyl group, and a benzoate ester group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . The methanesulfonyl group is a sulfonyl group bonded to a methyl group, and it’s often used as a protecting group in organic synthesis. The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many kinds of organic compounds, including carboxylic acids, amides, ketones, aldehydes, and esters. Benzoate is the ester form of benzoic acid, and it’s often used in food preservation.


Molecular Structure Analysis

The molecular structure analysis would involve techniques such as NMR spectroscopy and X-ray crystallography . NMR spectroscopy can provide information about the number and type of atoms in the molecule, their connectivity, and their spatial arrangement . X-ray crystallography can provide a detailed three-dimensional structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms . The methanesulfonyl group could be replaced by other groups in a substitution reaction . The carbonyl group is a site of high reactivity and might undergo addition, reduction, or substitution reactions . The benzoate ester could be hydrolyzed to form benzoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It would likely be a solid or a liquid at room temperature . Its solubility in water and organic solvents would depend on the polarity of the molecule . Its melting point, boiling point, and density would also depend on the molecular structure .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and toxicity . It should be handled with care to avoid exposure to skin, eyes, and respiratory system . It should be stored in a cool, well-ventilated place away from heat, sparks, and open flames .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in medicine, materials science, or chemical synthesis . It could also involve studying its reactivity to discover new chemical reactions .

properties

IUPAC Name

methyl 2-(3-methylsulfonylpyrrolidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-20-14(17)12-6-4-3-5-11(12)13(16)15-8-7-10(9-15)21(2,18)19/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKGPXAGBGOMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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